REACTION_CXSMILES
|
[O:1]1CCC[CH2:2]1.C([N-]C(C)C)(C)C.[Li+].C1CCCCC1.[Cl:20][C:21]1[CH:30]=[CH:29][C:28]2[C:23](=[C:24]([O:31][CH3:32])[CH:25]=[CH:26][CH:27]=2)[N:22]=1.CN(C=O)C>C1COCC1>[Cl:20][C:21]1[C:30]([CH:2]=[O:1])=[CH:29][C:28]2[C:23](=[C:24]([O:31][CH3:32])[CH:25]=[CH:26][CH:27]=2)[N:22]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
sol.
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.82 mL
|
Type
|
reactant
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=C(C=CC=C2C=C1)OC
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.999 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −65° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −72° C. for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with NH4Cl (20 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (150 mL) and water (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 mL×1), brine (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The yellow solid was purified by flash column chromatography on a silica gel column
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1C=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |